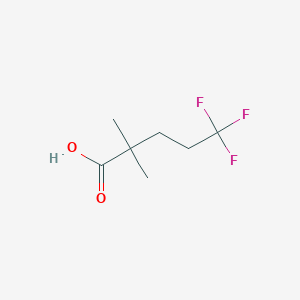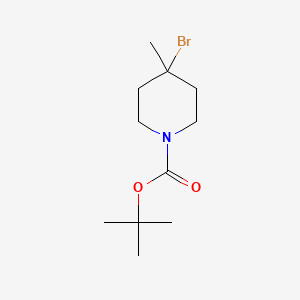
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide
Descripción general
Descripción
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a pyrrolidin-2-ylmethyl group, and a sulfamoylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common synthetic route involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with pyrrolidine to introduce the pyrrolidin-2-ylmethyl group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfamoyl group can be reduced to form an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-hydroxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide, while reduction of the sulfamoyl group can produce 2-methoxy-N-(pyrrolidin-2-ylmethyl)-5-aminobenzamide.
Aplicaciones Científicas De Investigación
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The methoxy and sulfamoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-aminobenzamide: Similar structure but with an amine group instead of a sulfamoyl group.
2-Hydroxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide is unique due to the presence of both methoxy and sulfamoyl groups, which contribute to its distinct chemical and biological properties
Propiedades
IUPAC Name |
2-methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-20-12-5-4-10(21(14,18)19)7-11(12)13(17)16-8-9-3-2-6-15-9/h4-5,7,9,15H,2-3,6,8H2,1H3,(H,16,17)(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWYBISTYZABLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849928 | |
| Record name | 2-Methoxy-N-[(pyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57734-56-2 | |
| Record name | 5-(Aminosulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-[(pyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)





![3,5-dimethyl2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylatedihydrochloride](/img/structure/B6617507.png)
